molecular formula C6H5ClF4N2 B3274306 (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride CAS No. 60481-37-0

(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride

Cat. No.: B3274306
CAS No.: 60481-37-0
M. Wt: 216.56 g/mol
InChI Key: GECHIEYPPDMQOO-UHFFFAOYSA-N
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Description

(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C₆H₅ClF₄N₂ and a molecular weight of 216.56 g/mol . It is a derivative of hydrazine, where the phenyl ring is substituted with four fluorine atoms at the 2, 3, 4, and 5 positions. This compound is typically used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,3,4,5-tetrafluoronitrobenzene with hydrazine hydrate in the presence of a reducing agent such as iron powder. The reaction is typically carried out in an acidic medium to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process generally includes steps such as the purification of the product through recrystallization or distillation to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can result in various substituted phenylhydrazines .

Scientific Research Applications

(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the hydrazine moiety, which can donate electron density to form new bonds. The fluorine atoms on the phenyl ring also influence the compound’s reactivity by stabilizing negative charges through inductive effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,3,4,5-Tetrafluorophenyl)hydrazine
  • (2,3,4,5-Trifluorophenyl)hydrazine
  • (2,3,4,5-Difluorophenyl)hydrazine

Uniqueness

(2,3,4,5-Tetrafluorophenyl)hydrazine hydrochloride is unique due to the presence of four fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to other hydrazine derivatives. The high electronegativity of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

(2,3,4,5-tetrafluorophenyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2.ClH/c7-2-1-3(12-11)5(9)6(10)4(2)8;/h1,12H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECHIEYPPDMQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-37-0
Record name Hydrazine, (2,3,4,5-tetrafluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60481-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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